molecular formula C13H17NO3 B14008529 (S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionicacid

(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionicacid

Cat. No.: B14008529
M. Wt: 235.28 g/mol
InChI Key: QKKLPEJMOBSQDY-UHFFFAOYSA-N
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Description

(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a carbamoyl group and two methyl groups attached to a phenyl ring, making it a unique molecule with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid involves several steps, including the formation of the phenyl ring with the carbamoyl and methyl groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-5-tert-butoxycarbonylamino-5-((S)-1-methyl-2-phenyl-ethylcarbamoyl)-pentyl-carbamic acid tert-butyl ester
  • Other chiral compounds with similar structural features

Uniqueness

(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(4-carbamoyl-2,6-dimethylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C13H17NO3/c1-7-4-10(12(14)15)5-8(2)11(7)6-9(3)13(16)17/h4-5,9H,6H2,1-3H3,(H2,14,15)(H,16,17)

InChI Key

QKKLPEJMOBSQDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(C)C(=O)O)C)C(=O)N

Origin of Product

United States

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